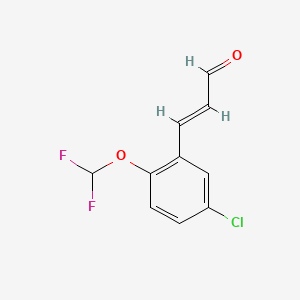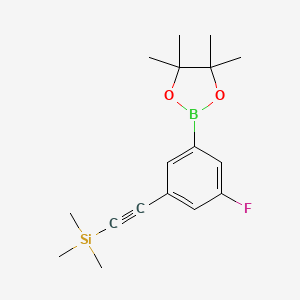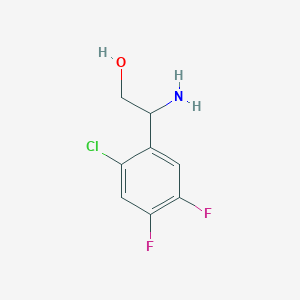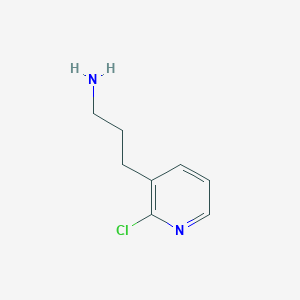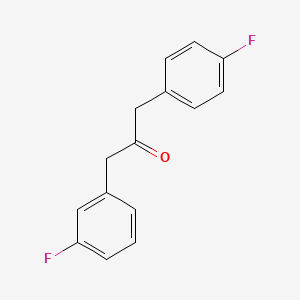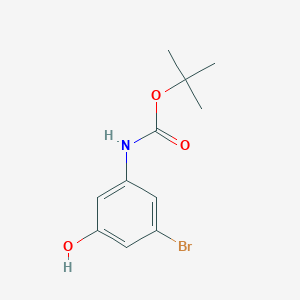![molecular formula C7H13F2NO B13556450 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is a chemical compound with the molecular formula C7H13F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alkanes
Substitution: Various substituted derivatives
科学的研究の応用
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-[(2S)-4-fluoropyrrolidin-2-yl]propan-2-ol: A similar compound with only one fluorine atom, which may exhibit different reactivity and binding properties.
2-[(2S)-4,4-dichloropyrrolidin-2-yl]propan-2-ol: A compound with chlorine atoms instead of fluorine, which may have different chemical and biological properties.
2-[(2S)-4,4-difluoropyrrolidin-2-yl]ethanol: A compound with an ethanol group instead of a propanol group, which may affect its solubility and reactivity.
Uniqueness
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxyl group makes it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and biochemical probes.
特性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC名 |
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2,11)5-3-7(8,9)4-10-5/h5,10-11H,3-4H2,1-2H3/t5-/m0/s1 |
InChIキー |
JNRKLLKVTBLSNJ-YFKPBYRVSA-N |
異性体SMILES |
CC(C)([C@@H]1CC(CN1)(F)F)O |
正規SMILES |
CC(C)(C1CC(CN1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
